molecular formula C14H13BrO3 B5099222 Methyl 2-(6-bromo-2-methoxynaphthyl)acetate

Methyl 2-(6-bromo-2-methoxynaphthyl)acetate

Cat. No.: B5099222
M. Wt: 309.15 g/mol
InChI Key: WYJJGYUWRQZLNH-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-2-methoxynaphthyl)acetate is an organic compound with the molecular formula C14H13BrO3 It is a derivative of naphthalene, featuring a bromine atom and a methoxy group on the naphthalene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-bromo-2-methoxynaphthyl)acetate typically involves the bromination of 2-methoxynaphthalene followed by esterification. The bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromo-2-methoxynaphthalene is then reacted with methyl chloroacetate in the presence of a base like sodium hydride to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. The process may also involve purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-2-methoxynaphthyl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Coupling: Palladium catalysts with boronic acids in the presence of a base.

Major Products

    Substitution: Products include 6-azido-2-methoxynaphthalene and 6-thio-2-methoxynaphthalene derivatives.

    Reduction: The major product is 2-(6-bromo-2-methoxynaphthyl)methanol.

    Oxidation: The major product is 2-(6-bromo-2-methoxynaphthyl)acetic acid.

    Coupling: Various biaryl compounds depending on the boronic acid used.

Scientific Research Applications

Methyl 2-(6-bromo-2-methoxynaphthyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(6-bromo-2-methoxynaphthyl)acetate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-chloro-2-methoxynaphthyl)acetate
  • Methyl 2-(6-fluoro-2-methoxynaphthyl)acetate
  • Methyl 2-(6-iodo-2-methoxynaphthyl)acetate

Uniqueness

Methyl 2-(6-bromo-2-methoxynaphthyl)acetate is unique due to the presence of the bromine atom, which makes it more reactive in substitution and coupling reactions compared to its chloro and fluoro analogs. The methoxy group also provides electron-donating effects, influencing the reactivity and stability of the compound.

Biological Activity

Methyl 2-(6-bromo-2-methoxynaphthyl)acetate is a compound belonging to the class of naphthalene derivatives, which has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured format.

  • Molecular Formula : C₁₂H₁₁BrO₂
  • Molecular Weight : 267.12 g/mol
  • Structure : The compound features a naphthalene moiety substituted with a bromine atom and a methoxy group, contributing to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Studies have demonstrated that naphthalene derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains.

  • Example Study : A study conducted on the antibacterial activity of naphthalene derivatives reported that compounds similar to this compound inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Antioxidant Properties

Antioxidants play a crucial role in mitigating oxidative stress in biological systems. Preliminary studies suggest that this compound may possess antioxidant properties.

  • Mechanism : The antioxidant activity is likely attributed to the presence of the methoxy group, which can donate electrons and neutralize free radicals .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Research indicates that certain naphthalene derivatives exhibit anti-inflammatory effects, potentially extending to this compound.

  • Case Study : A related compound was shown to reduce inflammatory markers in vitro, suggesting that similar mechanisms could be present in this compound .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging potential
Anti-inflammatoryReduced inflammatory markers

Research Findings

  • Antimicrobial Efficacy :
    • In vitro tests revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Antioxidant Mechanism :
    • The compound's ability to scavenge DPPH radicals was assessed, showing a dose-dependent response indicative of its potential as an antioxidant agent.
  • Inflammatory Response Modulation :
    • In cellular models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha), highlighting its therapeutic potential in inflammatory conditions.

Properties

IUPAC Name

methyl 2-(6-bromo-2-methoxynaphthalen-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO3/c1-17-13-6-3-9-7-10(15)4-5-11(9)12(13)8-14(16)18-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJJGYUWRQZLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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